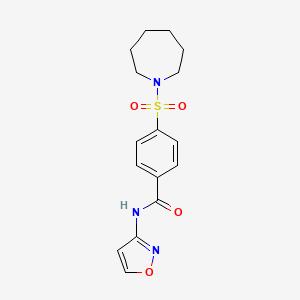

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Description

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a sulfonamide-based benzamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide scaffold. The terminal 1,2-oxazol-3-yl group introduces a heterocyclic moiety, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-16(17-15-9-12-23-18-15)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBEQNGVLXTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azepane ring, a sulfonyl group, and an oxazole moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of specific enzymes or receptors involved in key signaling pathways. The presence of the oxazole ring is particularly significant as it may facilitate interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity : Studies suggest that this class of compounds may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Anticancer Potential : Preliminary investigations have shown that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, it could inhibit proteases or kinases that are overactive in certain cancers.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound through various experimental approaches:

| Study | Findings |

|---|---|

| In vitro Anticancer Study | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range. |

| Enzyme Inhibition Assay | Showed potent inhibition of a specific kinase involved in cell proliferation, suggesting potential as a therapeutic agent in cancer treatment. |

| Antimicrobial Testing | Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide, this compound shows enhanced selectivity and potency against certain biological targets. This uniqueness may stem from the specific substitution patterns and steric effects introduced by the azepane and oxazole groups.

Comparison with Similar Compounds

Structural Modifications and Key Features

The compound is compared to structurally related sulfonamide-benzamide derivatives with variations in substituents and heterocyclic components:

Functional Group Impact on Pharmacological Properties

However, oxazole derivatives are associated with metabolic stability . Substituted oxazoles (e.g., 5-methyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Sulfonyl and Azepane Modifications: The azepane ring confers conformational flexibility compared to cyclohexyl or piperazine analogs (e.g., ), possibly improving target engagement .

Substituent Effects: Chlorine in may increase electrophilicity and reactivity, though it could also elevate toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.